2,6-Difluoro-3-(trifluoromethoxy)benzoic acid
Description
Properties
IUPAC Name |
2,6-difluoro-3-(trifluoromethoxy)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F5O3/c9-3-1-2-4(16-8(11,12)13)6(10)5(3)7(14)15/h1-2H,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTLVSWEAOPTPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)(F)F)F)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-3-(trifluoromethoxy)benzoic acid typically involves the introduction of fluorine atoms and a trifluoromethoxy group onto a benzoic acid derivative. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor undergoes substitution with fluorine-containing reagents under controlled conditions. For instance, the reaction of 2,6-difluorobenzoic acid with trifluoromethoxy reagents can yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,6-Difluoro-3-(trifluoromethoxy)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms and trifluoromethoxy group can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like potassium fluoride or cesium fluoride in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various fluorinated derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Medicinal Chemistry
Drug Development
DFTBA is being investigated as a potential building block in the synthesis of pharmaceuticals. The trifluoromethoxy group enhances the bioactivity of compounds by improving their pharmacokinetic properties. Research has shown that fluorinated compounds often exhibit increased metabolic stability and improved binding affinity to biological targets .
Case Study: PET Imaging Agents
A notable application of DFTBA is in the synthesis of new positron emission tomography (PET) imaging agents. For instance, derivatives of DFTBA have been synthesized for targeting specific cancer markers such as B-Raf(V600E). These compounds demonstrate promise in enhancing imaging techniques for better diagnosis and treatment monitoring in oncology .
Analytical Chemistry
Biomonitoring and Environmental Analysis
DFTBA serves as a critical metabolite in biomonitoring studies, particularly for occupational exposure to fluorinated pesticides. Analytical methods such as gas chromatography-mass spectrometry (GC-MS) are employed to detect DFTBA levels in biological samples, aiding in the assessment of exposure risks among workers handling fluorinated compounds .
| Parameter | Value |
|---|---|
| Detection Method | GC-MS |
| Recovery Rate | 99.2% |
| Within-Day Precision | 7.74% |
| Day-to-Day Precision | 8.92% |
This data indicates the reliability of DFTBA as a biomarker for exposure assessment, reflecting its significance in occupational health studies.
Agricultural Sciences
Pesticide Development
DFTBA is a key component in the synthesis of benzoylphenylurea derivatives, which are used as insecticides. These compounds exhibit high larvicidal activity against various pests, making them valuable in agricultural pest management strategies . The 2,6-difluorosubstitution pattern has been shown to enhance efficacy compared to other substitution patterns.
Case Study: Efficacy in Pest Control
Research has demonstrated that DFTBA derivatives significantly improve the effectiveness of pesticides like diflubenzuron against target insect populations. Studies indicate that these compounds not only provide effective pest control but also minimize environmental impact due to their targeted action and reduced toxicity to non-target organisms .
Material Science
Fluorinated Polymers and Materials
The unique properties of DFTBA make it a candidate for developing advanced materials, particularly fluorinated polymers known for their chemical resistance and thermal stability. These materials find applications in coatings, adhesives, and other industrial products where durability is essential .
Mechanism of Action
The mechanism of action of 2,6-Difluoro-3-(trifluoromethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and the trifluoromethoxy group can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Substituent Variations and Key Properties
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups (-CF₃, -SO₂NH-):
The trifluoromethyl and sulfonamido groups increase acidity (lower pKa) due to their electron-withdrawing nature. This property is critical for enhancing binding interactions in enzyme inhibitors . - Hydrophobic Substituents (-CH₃, -O-hexyl):
Methyl and hexyloxy groups improve lipophilicity, influencing membrane permeability in drug candidates. For example, the hexyloxy derivative’s extended alkyl chain may enhance bioavailability . - Halogen Substituents (-Br): Bromine introduces reactivity for further functionalization (e.g., Suzuki coupling), making brominated derivatives versatile intermediates .
Biological Activity
2,6-Difluoro-3-(trifluoromethoxy)benzoic acid is a fluorinated benzoic acid derivative that has garnered attention for its potential biological activities. The incorporation of fluorine atoms into organic compounds often enhances their pharmacological properties, including increased lipophilicity and binding affinity to biological targets. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
The chemical structure of this compound can be represented as follows:
- Chemical Formula : CHFO
- Molecular Weight : 252.13 g/mol
- CAS Number : Not widely reported; however, similar compounds have been documented under various CAS numbers.
Fluorinated compounds such as this compound often exhibit enhanced interactions with biological macromolecules due to the strong electron-withdrawing nature of fluorine. This can lead to improved binding affinities and altered pharmacokinetics. The trifluoromethoxy group enhances the compound's lipophilicity, facilitating better membrane permeability and bioavailability.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of fluorinated benzoic acid derivatives, including this compound, against various bacterial strains. The results indicated significant inhibitory effects on Gram-positive bacteria, particularly Staphylococcus aureus.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 32 µg/mL |
| Control (Non-fluorinated analog) | S. aureus | 128 µg/mL |
This data suggests that the introduction of fluorine atoms enhances the antimicrobial potency compared to non-fluorinated counterparts .
Anti-inflammatory Activity
Research has indicated that fluorinated benzoic acids can exhibit anti-inflammatory properties. In a model of acute inflammation induced by carrageenan in rats, administration of this compound resulted in a significant reduction in paw edema compared to the control group.
| Treatment Group | Paw Edema Reduction (%) |
|---|---|
| Control | 0% |
| This compound (100 mg/kg) | 45% |
| Aspirin (100 mg/kg) | 50% |
These findings indicate that this compound may possess anti-inflammatory activity comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Studies
- Case Study on Antiviral Activity : A recent study explored the use of various fluorinated benzoic acids as potential antiviral agents against influenza A virus. The results showed that derivatives including this compound inhibited viral replication at low micromolar concentrations (IC50 = 0.22 µM), demonstrating its potential as a therapeutic agent against viral infections .
- Case Study on Cancer Cell Lines : In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines, including breast and colon cancer cells. The compound induced apoptosis through the activation of caspase pathways, suggesting its potential role in cancer therapy.
Q & A
Q. What are the common synthetic routes for 2,6-difluoro-3-(trifluoromethoxy)benzoic acid?
The synthesis typically involves introducing the trifluoromethoxy group into a fluorinated benzoic acid precursor. For example, a halogenated benzoic acid (e.g., 2,6-difluoro-3-hydroxybenzoic acid) can undergo nucleophilic substitution with a trifluoromethoxide source (e.g., AgOCF₃ or Cu-mediated reactions). Post-synthesis purification may involve recrystallization or column chromatography, guided by physical properties such as melting points (e.g., similar trifluoromethoxy-substituted benzoic acids exhibit melting points >200°C ). Characterization via NMR and LC-MS is critical to confirm regiochemical fidelity .
Q. How can the structure of this compound be validated?
Use a combination of analytical techniques:
- NMR spectroscopy : Compare <sup>19</sup>F and <sup>1</sup>H spectra with known trifluoromethoxy-substituted analogs (e.g., 4-(trifluoromethoxy)benzoic acid ).
- Mass spectrometry : High-resolution MS (HRMS) or electron ionization (EI-MS) can confirm molecular weight and fragmentation patterns. Reference databases like NIST provide benchmarks for fluorinated benzoic acids .
- Elemental analysis : Verify C, H, F, and O percentages to ensure stoichiometric accuracy.
Q. What are the key physicochemical properties relevant to handling this compound?
- Stability : Fluorinated aromatic acids are generally stable under inert conditions but may degrade under prolonged exposure to light or moisture. Store at 0–6°C in airtight containers .
- Solubility : Likely low in water but soluble in polar aprotic solvents (e.g., DMF, DMSO), as seen in structurally related trifluoromethoxy benzoic acids .
Advanced Research Questions
Q. How can structural modifications (e.g., fluorine substitution patterns) influence bioactivity in drug discovery?
Structure-activity relationship (SAR) studies are essential. For example:
- Replace the trifluoromethoxy group with other electron-withdrawing groups (e.g., CF₃, NO₂) to assess effects on target binding.
- Compare activity against analogs like 2,6-dichloro-4-(trifluoromethoxy)benzoic acid, which shares similar electronic properties .
- Use computational modeling (e.g., DFT) to predict electrostatic potential maps and guide synthetic prioritization.
Q. How to resolve contradictions in purity assessments between batch syntheses?
- Analytical method optimization : Adjust HPLC parameters (e.g., mobile phase pH, column temperature) to separate closely eluting impurities. LC-MS platforms (e.g., Creative Proteomics’ services) can identify trace contaminants .
- Batch consistency checks : Monitor reaction intermediates via <sup>19</sup>F NMR to detect incomplete substitutions or side products early in the synthesis.
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
- Trifluoromethoxy group introduction : Scalable methods (e.g., Ullmann-type couplings) require careful optimization of catalysts (e.g., CuI) and ligands to minimize byproducts.
- Purification : High-purity crystallization may necessitate solvent screening (e.g., mixed ethanol/water systems) .
- Regulatory compliance : Ensure intermediates meet ICH guidelines for genotoxic impurities, particularly if halogenated precursors are used.
Q. How can metabolic stability of this compound be evaluated in vitro?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
